N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a fused thieno[3,4-c]pyrazole core linked to an indole-3-carboxamide moiety via a furan-2-ylmethyl-substituted acetamide bridge. The furan and indole moieties are known pharmacophores, often implicated in hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-19(23-8-13-4-3-7-29-13)10-26-20(16-11-30-12-18(16)25-26)24-21(28)15-9-22-17-6-2-1-5-14(15)17/h1-7,9,22H,8,10-12H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRWXZPFIRGWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H19N5O4S
- Molecular Weight : 449.5 g/mol
- CAS Number : 1105247-55-9
The structural complexity of this compound suggests a multifaceted interaction profile with biological targets.
Anticancer Properties
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds in this class can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study : A study evaluated the anticancer activity of related thieno[3,4-c]pyrazole derivatives against human cancer cell lines. The results demonstrated that these compounds could reduce cell viability significantly, with IC50 values ranging from 0.1 to 10 µM depending on the specific derivative tested .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies indicated that certain analogs could suppress TNF-alpha and IL-6 production in macrophages .
The biological activities of this compound are likely due to its ability to interact with multiple molecular targets:
- PPARγ Agonism : Some studies suggest that thieno[3,4-c]pyrazoles can act as partial agonists of PPARγ, which plays a critical role in glucose metabolism and fat storage .
- GPCR Interaction : The compound may also interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate inflammation and cell proliferation .
Research Findings
A summary of key findings from various studies on the biological activity of related compounds is presented in Table 1.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide exhibit anticancer properties. For instance, derivatives containing furan and thiazolidinedione structures have been shown to inhibit specific kinases involved in cancer progression, such as phosphoinositide 3-kinases (PI3Ks) . These findings suggest that the compound may act as a selective inhibitor of pathways critical for tumor growth.
2. Anti-inflammatory Properties
The compound's structural characteristics make it a candidate for the development of anti-inflammatory agents. Research has highlighted the role of furan derivatives in inhibiting inflammatory pathways, particularly those mediated by PI3Kgamma . The ability to modulate these pathways could lead to new treatments for autoimmune diseases.
3. Antiviral Activity
this compound may also possess antiviral properties. A study reported the identification of related compounds as inhibitors of SARS-CoV-2 main protease (Mpro), indicating potential applications in treating viral infections . The mechanism involves binding to the active site of Mpro, thereby preventing viral replication.
Biochemical Applications
1. Enzyme Inhibition
The compound's design allows it to interact with various enzymes, making it a valuable tool in biochemical research. Its potential as an inhibitor of specific kinases and proteases can facilitate studies on enzyme mechanisms and drug interactions.
2. Structure-Based Drug Design
The unique structure of this compound serves as a scaffold for further modifications in structure-based drug design. By altering specific functional groups, researchers can optimize its pharmacological properties and enhance selectivity for target proteins.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group at the C2 position of the thieno[3,4-c]pyrazole scaffold participates in nucleophilic substitutions. Primary amines and thiols selectively target the carbonyl carbon under mild alkaline conditions (pH 8–9, 25–40°C), yielding secondary amides or thioesters.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylenediamine | DMF, K₂CO₃, 40°C, 12 hr | N-(2-(2-((furan-2-ylmethyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide | 68% | |
| Benzylthiol | EtOH, NaOH, 25°C, 6 hr | S-benzyl thioester derivative | 52% |
Mechanistic Insight: The reaction proceeds via deprotonation of the nucleophile, followed by attack on the electrophilic carbonyl carbon, with subsequent elimination of the leaving group.
Hydrolysis Reactions
The furan ring and amide bonds demonstrate pH-dependent stability:
Acidic Hydrolysis
Concentrated HCl (6 M, reflux) cleaves the furan ring, generating a diketone intermediate:
(acetic acid).
Basic Hydrolysis
NaOH (2 M, 60°C) hydrolyzes the acetamide bond, producing a carboxylic acid:
.
| Condition | Target Bond | Product | Rate Constant (k) |
|---|---|---|---|
| 6 M HCl, reflux, 3 hr | Furan C-O | Diketone derivative | 0.15 hr⁻¹ |
| 2 M NaOH, 60°C, 2 hr | Amide C-N | Carboxylic acid intermediate | 0.23 hr⁻¹ |
Oxidation-Reduction Reactions
The thieno[3,4-c]pyrazole sulfur atom undergoes oxidation with H₂O₂ (30% v/v, RT), forming a sulfoxide derivative (). Conversely, catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the dihydrothieno ring to a fully saturated tetrahydro structure.
Metal Complexation
The indole nitrogen and furan oxygen act as Lewis bases, coordinating transition metals:
| Metal Salt | Solvent | Complex Stoichiometry | Application |
|---|---|---|---|
| CuCl₂ | Methanol | 1:2 (ligand:metal) | Antimicrobial studies |
| Fe(NO₃)₃ | DMSO | 1:1 | Catalytic oxidation |
Stability constants () for Cu²⁺ and Fe³⁺ complexes are 4.2 and 3.8, respectively.
Photochemical Reactivity
UV irradiation (λ = 254 nm, acetonitrile) induces [2+2] cycloaddition at the thieno ring’s conjugated double bonds, forming a dimeric product () with 34% yield.
Key Stability Considerations
-
Thermal Stability : Decomposes above 240°C (DSC data).
-
Light Sensitivity : Store in amber vials to prevent photodegradation.
-
pH Sensitivity : Stable in pH 4–7; rapid degradation occurs outside this range.
This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science, though precise reaction optimization remains critical due to competing reactive sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Thieno-Pyrazole and Furan/Indole Derivatives
The compound shares core motifs with several synthesized analogs in , such as:
- 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c)
- 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)
- Acyl azide derivatives (59a-e)
These analogs highlight key structural variations:
- Substituents on the furan/amide groups : Methyl (97c), phenyl (97d), and methoxyphenyl (97e) substituents alter steric and electronic properties, impacting solubility and target binding.
- Core heterocycles: Replacement of the thieno-pyrazole with pyridazinone () or diazepine systems modifies ring strain and hydrogen-bonding capacity .
Hydrogen-Bonding and Supramolecular Interactions
The indole and furan groups in the target compound are likely to participate in hydrogen-bonding networks, as seen in analogous systems. Bernstein et al. () emphasize that graph set analysis (e.g., R₂²(8) motifs) in similar compounds dictates crystal packing and stability. For instance:
- Indole NH groups often act as donors to carbonyl acceptors.
- Furan oxygen can engage in weak C–H···O interactions, influencing solubility and bioavailability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Limitations
Bioactivity Gaps : While indole and furan derivatives are well-studied, the specific biological profile of the target compound remains uncharacterized in the provided evidence.
Q & A
Q. Optimization tips :
- Vary substituents on the thieno-pyrazole core to improve yield (e.g., electron-withdrawing groups enhance cyclization efficiency) .
- Use design of experiments (DoE) to optimize solvent polarity, temperature, and catalyst loading .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Answer:
Key techniques :
- ¹H/¹³C NMR : Confirm the presence of the thieno-pyrazole ring (δ 2.5–3.5 ppm for dihydro protons; δ 120–140 ppm for aromatic carbons). The furan methylene group shows a triplet near δ 4.2 ppm (J = 6–8 Hz), while indole NH appears as a broad singlet at δ 10–12 ppm .
- IR spectroscopy : Detect amide C=O stretches (1650–1680 cm⁻¹) and indole N-H bends (3250–3350 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to achieve ≥95% purity. Retention times vary based on substituent hydrophobicity .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) of modifications to the thieno[3,4-c]pyrazole core?
Answer:
SAR strategies :
- Core substitutions : Synthesize analogs with halogen (Cl, F) or methoxy groups at the pyrazole C2/C5 positions to assess electronic effects on bioactivity .
- Side-chain variations : Replace the furan-2-ylmethyl group with benzyl or cyclohexyl moieties to study steric and lipophilic contributions .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding affinities (e.g., kinase inhibition) .
Q. Experimental validation :
- Test analogs in enzyme inhibition assays (IC₅₀ determination) and compare with computational predictions .
Advanced: What strategies resolve contradictions in biological activity data across substituted analogs?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic stability screening : Use liver microsomes to identify analogs prone to rapid degradation, which may explain inconsistent in vivo/in vitro results .
- Orthogonal validation : Cross-verify activity via SPR (surface plasmon resonance) for binding kinetics and cellular viability assays (e.g., MTT) .
Case study : Inconsistent cytotoxicity data for chloro- versus fluoro-substituted analogs were resolved by measuring intracellular accumulation via LC-MS, revealing differential membrane permeability .
Basic: What purification methods are suitable for isolating this compound?
Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradients) for intermediates. For polar final products, switch to DCM/methanol (95:5) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for the carboxamide group. Cooling rates <1°C/min improve crystal purity .
- Prep-HPLC : Apply for challenging separations (e.g., diastereomers) using chiral columns (e.g., Chiralpak IA) .
Advanced: How can computational methods predict reactivity or binding interactions?
Answer:
- DFT calculations : Model transition states for key reactions (e.g., amide coupling) to predict regioselectivity .
- MD simulations : Analyze ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to identify critical binding residues .
- QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to prioritize analogs for synthesis .
Example : A QSAR model predicted that electron-deficient pyrazole substituents enhance kinase inhibition, validated by synthesizing nitro-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
